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molecular formula C10H9NOS2 B069005 3-(1,3-benzothiazol-2-ylsulfanyl)propanal CAS No. 160137-19-9

3-(1,3-benzothiazol-2-ylsulfanyl)propanal

Cat. No. B069005
M. Wt: 223.3 g/mol
InChI Key: BLWYEHIJXVGBRZ-UHFFFAOYSA-N
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Patent
US05451594

Procedure details

Aqueous 10% hydrochloric acid (50 cm3) was added to a solution of 2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole (5.3 g) in tetrahydrofuran (50 cm3). After stirring at the ambient temperature for 6 hours the reaction mixture was left to stand for 48 hours during which time a white precipitate formed. The solid was collected by filtration, and a portion (2 g) dissolved in 2M sodium hydroxide solution and extracted with diethyl ether. The organic phase was dried with magnesium sulphate and evaporated under reduced pressure to give the crude 2-(3-oxopropylthio)-benzthiazole as a gummy yellow solid. This material was used without further purification in step 3. 1H NMR (CDCl3): δ9.85 (1H,s); 7.86 (2H,d); 7.78 (2H,d); 3.62 (2H,t); 3.12 (2H,t). Additional signals were observed at 611.73 and 67.50-7.00 but not assigned.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[O:2]1CCO[CH:3]1[CH2:7][CH2:8][S:9][C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1>O1CCCC1>[O:2]=[CH:3][CH2:7][CH2:8][S:9][C:10]1[S:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
2-(2-(1,3-dioxolan-2-yl)-ethyithio)benzthiazole
Quantity
5.3 g
Type
reactant
Smiles
O1C(OCC1)CCSC=1SC2=C(N1)C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at the ambient temperature for 6 hours the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand for 48 hours during which time
Duration
48 h
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
a portion (2 g) dissolved in 2M sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=CCCSC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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